3-cyclopropoxybenzene-1-sulfonamide
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Overview
Description
3-Cyclopropoxybenzene-1-sulfonamide is an organosulfur compound with the molecular formula C9H11NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring substituted with a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropoxybenzene-1-sulfonamide typically involves the reaction of 3-cyclopropoxybenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
3-Cyclopropoxybenzenesulfonyl chloride+Ammonia→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 3-cyclopropoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which are widely used as antibacterial agents.
Sulfonimidates: Compounds with similar structural features but different reactivity and applications
Uniqueness
3-Cyclopropoxybenzene-1-sulfonamide is unique due to the presence of the cyclopropoxy group, which can impart different chemical and physical properties compared to other sulfonamides. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
CAS No. |
1243285-44-0 |
---|---|
Molecular Formula |
C9H11NO3S |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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